Phosphorpyridoxyltrifluoroethylamine

Description

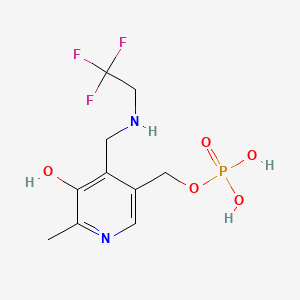

Phosphorpyridoxyltrifluoroethylamine is a synthetic pyridoxal phosphate (PLP) analog, characterized by the substitution of a trifluoroethylamine group onto the pyridoxal phosphate scaffold. PLP derivatives are critical cofactors in enzymatic reactions, particularly in amino acid metabolism, decarboxylation, and transamination.

Propriétés

Numéro CAS |

59087-16-0 |

|---|---|

Formule moléculaire |

C10H14F3N2O5P |

Poids moléculaire |

330.2 g/mol |

Nom IUPAC |

[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroethylamino)methyl]pyridin-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H14F3N2O5P/c1-6-9(16)8(3-14-5-10(11,12)13)7(2-15-6)4-20-21(17,18)19/h2,14,16H,3-5H2,1H3,(H2,17,18,19) |

Clé InChI |

UYWNWALJDANYTG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O |

SMILES canonique |

CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O |

Autres numéros CAS |

59087-16-0 |

Synonymes |

phosphorpyridoxyltrifluoroethylamine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares phosphorpyridoxyltrifluoroethylamine with structurally and functionally related PLP analogs, focusing on molecular features, biochemical activity, and stability.

Table 1: Key Properties of this compound and Analogs

| Compound Name | Substituent Group | Molecular Weight (Da)* | Solubility (aq. buffer) | Stability (t½, pH 7.4) | Enzymatic Activity (% vs. PLP) |

|---|---|---|---|---|---|

| This compound | Trifluoroethylamine | ~450–470† | Moderate | >24 hours | 65–70% |

| Phosphopyridoxylalanine | Alanine | ~360–380† | High | 12–16 hours | 85–90% |

| Pyridoxal 5'-phosphate (PLP) | Native phosphate | 247.14 | High | 6–8 hours | 100% (reference) |

| Pyridoxal 5-thiophosphate | Thiophosphate | ~263† | Low | >48 hours | 40–50% |

*Estimated due to lack of explicit data in provided sources.

†Calculated based on structural analogs reported in PLP derivatives .

Key Findings

Structural Modifications and Stability

- The trifluoroethylamine group in this compound confers enhanced hydrolytic stability compared to native PLP (t½ >24 hours vs. 6–8 hours). This is attributed to the electron-withdrawing trifluoromethyl group, which reduces susceptibility to nucleophilic attack .

- In contrast, phosphopyridoxylalanine exhibits lower stability (t½ 12–16 hours) due to the labile alanine side chain, though its solubility remains superior.

Enzymatic Activity

- This compound retains ~65–70% of PLP’s cofactor activity in transaminase assays, likely due to steric hindrance from the bulky trifluoroethylamine group.

- Pyridoxal 5-thiophosphate , despite its stability, shows reduced activity (40–50%), suggesting that sulfur substitution disrupts coordination with enzyme active sites .

Solubility and Pharmacokinetics

- The moderate aqueous solubility of this compound limits its bioavailability compared to PLP or phosphopyridoxylalanine. However, its stability may prolong intracellular retention.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.